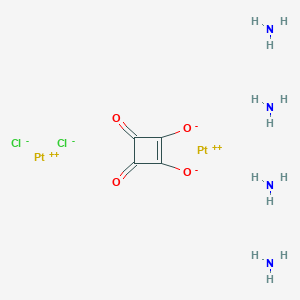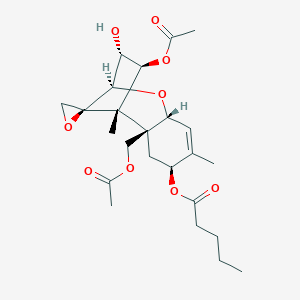
(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride” is a chemical compound that is used as a specific substrate of amino acid transport system A in studies on amino acid transport systems . It is also known as "Methyl α-aminoisobutyrate hydrochloride" .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group adjacent to an ether group . The ester is polar but has no hydrogen atom attached directly to an oxygen atom .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Physical And Chemical Properties Analysis
Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Applications De Recherche Scientifique
Opto-Electronic Applications
- Application Summary: Glycine Methyl Ester Hydrochloride (GMEHCl) is used in opto-electronic applications. It is grown as an optical bulk single crystal using solvent evaporation .
- Methods of Application: The crystal is grown using solvent evaporation. It crystallizes with the space group P21/c in a monoclinic system, confirmed by single crystal X-ray diffraction .
- Results or Outcomes: The optical characteristics were evaluated using UV-Vis-NIR analysis, with an optical bandgap of 5.10 eV, and the cut-off wavelength was 230 nm. The material reveals great structural perfection, supporting the suitability of the produced crystal for the emission of blue fluorescence .
Synthesis of Amino Acid Methyl Esters
- Application Summary: Amino acid methyl esters, including “®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride”, are important intermediates in organic synthesis. They have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .
- Methods of Application: Amino acid (0.1 mol) is taken in a round bottom flask. Freshly distilled chlorotrimethylsilane (0.2 mol) is added slowly and stirred with a magnetic stirrer. Then methanol (100 mL) is added and the resulting solution or suspension is stirred at room temperature .
- Results or Outcomes: This method is compatible with natural amino acids, but also with other aromatic and aliphatic amino acids. It provides easy operation, mild reaction conditions, simple workup, and good to excellent yields .
Nonlinear Optical Properties
- Application Summary: Glycine Methyl Ester Hydrochloride (GMEHCl) has been studied for its third-order nonlinear optical properties .
- Methods of Application: The nonlinear optical properties of GMEHCl were determined using the Z-scan approach .
- Results or Outcomes: The third-order nonlinear properties β, n2, and χ(3) of GMEHCl were determined to be 1.37×10−4 cm/W, 3.37×10−9 cm2/W, and 3.56×10−6 esu, respectively . This result indicates that the crystal may have uses in various nonlinear optical (NLO) and photonic device configurations .
Fmoc-Protected Amino Ester Synthesis
- Application Summary: The C-terminus carboxylic acid of amino acids, such as “®-2-Amino-2-methyl-butyric acid methyl ester hydrochloride”, often needs to be protected, typically as a methyl ester, for modifications .
- Methods of Application: The standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups .
- Results or Outcomes: The use of Fmoc-protected amino esters allows for more controlled conditions during the synthesis process .
Propriétés
IUPAC Name |
methyl (2R)-2-amino-2-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPPPARGXDTDEY-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-methyl-butyric acid methyl ester hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)








![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)